molecular formula C12H26N2O2 B8202400 tert-Butyl (5-(dimethylamino)pentyl)carbamate

tert-Butyl (5-(dimethylamino)pentyl)carbamate

Cat. No.: B8202400
M. Wt: 230.35 g/mol
InChI Key: ACBSVFCVMYPWGP-UHFFFAOYSA-N
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Description

tert-Butyl (5-(dimethylamino)pentyl)carbamate is a chemical compound with the molecular formula C12H26N2O2. It is often used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a pentyl chain with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(dimethylamino)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-(dimethylamino)pentylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(dimethylamino)pentyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (5-(dimethylamino)pentyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-(dimethylamino)pentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, where the carbamate group can be cleaved under acidic or basic conditions to release the active amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-(dimethylamino)pentyl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate protecting group with a dimethylamino-functionalized pentyl chain. This combination provides unique reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[5-(dimethylamino)pentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10-14(4)5/h6-10H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBSVFCVMYPWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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